molecular formula C23H21NO2S B2580916 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine CAS No. 2097919-25-8

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine

Cat. No.: B2580916
CAS No.: 2097919-25-8
M. Wt: 375.49
InChI Key: MWOUTCJDYHQCOF-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine is a complex organic compound that features a unique combination of benzofuran, thiophene, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and thiophene intermediates, followed by their coupling with a pyrrolidine derivative.

    Preparation of Benzofuran Intermediate: The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.

    Preparation of Thiophene Intermediate: The thiophene ring can be constructed via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with phosphorus pentasulfide (P2S5).

    Coupling Reaction: The final step involves the coupling of the benzofuran and thiophene intermediates with a pyrrolidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce various substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaH in dimethylformamide (DMF), KOtBu in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The unique electronic properties of the benzofuran and thiophene rings make this compound a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by binding to its active site or activate a receptor by mimicking the natural ligand.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit enzymes involved in metabolic pathways, affecting the synthesis or degradation of biomolecules.

    Receptors: It may act as an agonist or antagonist of receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dihydro-1-benzofuran-5-yl)-1-benzoylpyrrolidine: Lacks the thiophene ring, which may affect its electronic properties and biological activity.

    1-[4-(Thiophen-3-yl)benzoyl]pyrrolidine: Lacks the benzofuran ring, which may influence its interaction with molecular targets.

Uniqueness

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine is unique due to the presence of both benzofuran and thiophene rings, which confer distinct electronic and steric properties. These features may enhance its ability to interact with a wide range of biological targets and make it a versatile compound for various applications.

Properties

IUPAC Name

[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2S/c25-23(17-3-1-16(2-4-17)21-9-12-27-15-21)24-10-7-20(14-24)18-5-6-22-19(13-18)8-11-26-22/h1-6,9,12-13,15,20H,7-8,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOUTCJDYHQCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC=C(C=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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